Cas no 1798624-70-0 (2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide)

2-Methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide is a synthetic organic compound featuring a pyridine-3-carboxamide core substituted with a methoxy group at the 2-position and an N-[(2-thiophen-3-ylphenyl)methyl] moiety. This structure confers potential utility in medicinal chemistry and pharmaceutical research, particularly as an intermediate or scaffold for bioactive molecule development. The incorporation of both pyridine and thiophene rings enhances its versatility in binding interactions, while the carboxamide linkage offers stability and synthetic flexibility. Its well-defined molecular architecture makes it suitable for structure-activity relationship (SAR) studies, particularly in targeting receptors or enzymes where heterocyclic motifs are critical. The compound is typically characterized by high purity and consistent performance in synthetic applications.
2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide structure
1798624-70-0 structure
Product name:2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide
CAS No:1798624-70-0
MF:C18H16N2O2S
MW:324.396842956543
CID:5373994

2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide
    • Inchi: 1S/C18H16N2O2S/c1-22-18-16(7-4-9-19-18)17(21)20-11-13-5-2-3-6-15(13)14-8-10-23-12-14/h2-10,12H,11H2,1H3,(H,20,21)
    • InChI Key: OJQPSWMXVADKDN-UHFFFAOYSA-N
    • SMILES: C1(OC)=NC=CC=C1C(NCC1=CC=CC=C1C1C=CSC=1)=O

2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide Pricemore >>

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Life Chemicals
F6445-6764-10mg
2-methoxy-N-{[2-(thiophen-3-yl)phenyl]methyl}pyridine-3-carboxamide
1798624-70-0 90%+
10mg
$79.0 2023-04-25
Life Chemicals
F6445-6764-5mg
2-methoxy-N-{[2-(thiophen-3-yl)phenyl]methyl}pyridine-3-carboxamide
1798624-70-0 90%+
5mg
$69.0 2023-04-25
Life Chemicals
F6445-6764-5μmol
2-methoxy-N-{[2-(thiophen-3-yl)phenyl]methyl}pyridine-3-carboxamide
1798624-70-0 90%+
5μl
$63.0 2023-04-25
Life Chemicals
F6445-6764-1mg
2-methoxy-N-{[2-(thiophen-3-yl)phenyl]methyl}pyridine-3-carboxamide
1798624-70-0 90%+
1mg
$54.0 2023-04-25
Life Chemicals
F6445-6764-25mg
2-methoxy-N-{[2-(thiophen-3-yl)phenyl]methyl}pyridine-3-carboxamide
1798624-70-0 90%+
25mg
$109.0 2023-04-25
Life Chemicals
F6445-6764-30mg
2-methoxy-N-{[2-(thiophen-3-yl)phenyl]methyl}pyridine-3-carboxamide
1798624-70-0 90%+
30mg
$119.0 2023-04-25
Life Chemicals
F6445-6764-20μmol
2-methoxy-N-{[2-(thiophen-3-yl)phenyl]methyl}pyridine-3-carboxamide
1798624-70-0 90%+
20μl
$79.0 2023-04-25
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F6445-6764-50mg
2-methoxy-N-{[2-(thiophen-3-yl)phenyl]methyl}pyridine-3-carboxamide
1798624-70-0 90%+
50mg
$160.0 2023-04-25
Life Chemicals
F6445-6764-75mg
2-methoxy-N-{[2-(thiophen-3-yl)phenyl]methyl}pyridine-3-carboxamide
1798624-70-0 90%+
75mg
$208.0 2023-04-25
Life Chemicals
F6445-6764-40mg
2-methoxy-N-{[2-(thiophen-3-yl)phenyl]methyl}pyridine-3-carboxamide
1798624-70-0 90%+
40mg
$140.0 2023-04-25

Additional information on 2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide

Professional Introduction to 2-Methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide (CAS No. 1798624-70-0)

2-Methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide, with the CAS number 1798624-70-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of molecules characterized by its intricate structural framework, which includes a pyridine core, a methoxy group, and a phenyl ring substituted with a thiophene moiety. The presence of these functional groups imparts unique chemical properties and biological activities, making it a subject of intense research interest.

The structural composition of 2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide is highly reminiscent of many bioactive molecules that have been explored for their potential therapeutic applications. The pyridine ring is a common pharmacophore in medicinal chemistry, often contributing to the binding affinity and selectivity of drug candidates. Additionally, the methoxy group can influence the metabolic stability and solubility of the compound, while the thiophene-substituted phenyl ring introduces additional complexity that may enhance interactions with biological targets.

In recent years, there has been a surge in research focused on developing novel compounds that can modulate neurological and inflammatory pathways. The unique structural features of 2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide make it an attractive candidate for further investigation in this context. Specifically, the combination of a pyridine core with a thiophene-substituted phenyl ring has been associated with potent activity against various neurological disorders, including Alzheimer's disease and Parkinson's disease. These conditions are characterized by the aggregation of misfolded proteins and dysregulation of neurotransmitter systems, making them challenging to treat.

Recent studies have demonstrated that compounds containing thiophene rings can interact with specific enzymes and receptors involved in neurodegenerative processes. For instance, derivatives of thiophene have shown promise in inhibiting beta-secretase, an enzyme critical in the pathogenesis of Alzheimer's disease. The methoxy group in 2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide may further enhance its ability to modulate these enzymatic activities by influencing the electronic properties of the molecule. This could lead to improved binding affinity and reduced off-target effects compared to simpler analogs.

Beyond its potential applications in neurology, 2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide has also been explored for its anti-inflammatory properties. Inflammation is a key pathological feature in numerous chronic diseases, including rheumatoid arthritis and cardiovascular disorders. The pyridine core and thiophene substituent may interact with inflammatory signaling pathways by inhibiting key transcription factors such as NF-kB. This has been observed in several preclinical studies where related compounds have shown significant reductions in pro-inflammatory cytokine production.

The synthesis of 2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide presents an intriguing challenge due to its complex structural features. However, advances in synthetic methodologies have made it increasingly feasible to construct such molecules with high precision. Modern techniques such as palladium-catalyzed cross-coupling reactions have enabled the efficient assembly of heterocyclic frameworks containing both pyridine and thiophene moieties. These methods allow for the introduction of various substituents at specific positions within the molecule, thereby tailoring its biological activity.

In terms of pharmacokinetic properties, 2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide exhibits characteristics that are favorable for drug development. The methoxy group can enhance oral bioavailability by improving lipophilicity, while the polar thiophene ring may contribute to water solubility. These properties are crucial for ensuring that the compound reaches its target site of action at effective concentrations after administration. Additionally, metabolic stability studies suggest that this molecule may have a reasonable half-life in vivo, allowing for once-daily dosing regimens.

The potential therapeutic applications of 2-methoxy-N-[(2-thiophen-3-ylphenyl)methyl]pyridine-3-carboxamide extend beyond neurology and inflammation. Emerging research indicates that this compound may also have antimicrobial properties due to its ability to disrupt bacterial cell membranes. The presence of both aromatic and heterocyclic rings creates multiple interaction points with microbial targets, leading to potent inhibition of bacterial growth. This has particular relevance in an era where antibiotic resistance is becoming increasingly prevalent.

In conclusion, 2-methoxy-N-[(2-thiophen-3-yllphenyl)methyl]pyridine -3-carboxamide (CAS No. 1798624 -70 -0) is a multifaceted compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive candidate for modulating neurological and inflammatory pathways, while its favorable pharmacokinetic properties enhance its suitability as a drug candidate. As research continues to uncover new therapeutic targets and mechanisms, compounds like this one will play an increasingly important role in addressing some of today's most challenging medical conditions.

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